1-Azido-2-chlorobenzene
Overview
Description
1-Azido-2-chlorobenzene is an organic compound with the molecular formula C6H4ClN3 It is a derivative of chlorobenzene where one hydrogen atom is replaced by an azido group (-N3)
Preparation Methods
1-Azido-2-chlorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzenediazonium tetrafluoroborate with sodium azide. The reaction typically occurs in an aqueous medium at low temperatures to ensure the stability of the diazonium salt and to facilitate the formation of the azido compound . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for yield and purity.
Chemical Reactions Analysis
1-Azido-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form triazoles or triazolines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-chlorobenzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Azido-2-chlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in bioorthogonal chemistry or drug synthesis .
Comparison with Similar Compounds
1-Azido-2-chlorobenzene can be compared with other azido-substituted aromatic compounds, such as:
- 1-Azido-3-chlorobenzene
- 1-Azido-4-chlorobenzene
- 2-Azido-1-chlorobenzene
These compounds share similar reactivity due to the presence of the azido group but differ in their substitution patterns on the benzene ring. This difference can influence their chemical behavior and applications. For example, the position of the azido group relative to other substituents can affect the compound’s reactivity in cycloaddition reactions and its suitability for specific applications .
Properties
IUPAC Name |
1-azido-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTPYRQIAMETSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464995 | |
Record name | 1-azido-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3296-07-9 | |
Record name | 1-azido-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-2-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-azido-2-chlorobenzene in the synthesis of the novel chromene derivatives described in the research paper?
A1: this compound acts as a reagent in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of click chemistry. [] The azide group (-N3) of this compound reacts with the alkyne group present in the propargyl ether compounds (5a-c) to form a 1,2,3-triazole ring, resulting in the final chromene-chlorophenyl conjugates (7a-c). [] This reaction is characterized by high yield and selectivity, making it a valuable tool in synthetic chemistry.
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